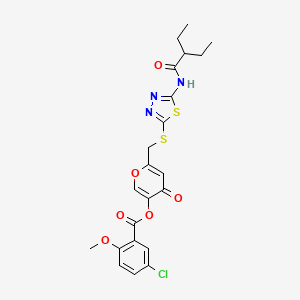
1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one, also known as 3,5-dichloro-2,6,6-trimethyl-4-hydroxyindan-1-one (DTHI), is a synthetic compound that has been studied for its potential applications in various scientific disciplines. DTHI has been used in synthetic organic chemistry, as an ingredient in drug formulations, and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
DTHI has been studied for its potential applications in various scientific disciplines. It has been used as a starting material in the synthesis of other compounds, including drugs and pharmaceuticals. It has also been used as a reagent in organic synthesis and as a catalyst in organic reactions. Furthermore, DTHI has been studied for its potential use as a fluorescent dye for biological imaging and as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
Target of Action
Similar compounds have been found to target cyclin-a2 and cyclin-dependent kinase 2 .
Mode of Action
For instance, similar compounds have been found to inhibit the function of their targets, leading to changes in cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with metabolism and excretion patterns that can influence their bioavailability .
Result of Action
Given its potential targets, it may lead to changes in cell cycle regulation and other cellular processes .
Avantages Et Limitations Des Expériences En Laboratoire
The use of DTHI in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is stable and can be stored for long periods of time. However, there are some limitations to the use of DTHI in laboratory experiments. It is a relatively potent compound and can be toxic in high concentrations, so it should be used with caution.
Orientations Futures
The potential applications of DTHI are vast and there are many possible future directions for its use. One possible direction is the use of DTHI as a therapeutic agent for the treatment of various diseases. Another possible direction is the use of DTHI as a fluorescent dye for biological imaging. Additionally, DTHI could be used as a reagent in organic synthesis or as a catalyst in organic reactions. Finally, DTHI could be used as a starting material in the synthesis of other compounds, including drugs and pharmaceuticals.
Méthodes De Synthèse
DTHI can be synthesized from 1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-onebenzaldehyde and 2,6,6-trimethylcyclohexanone in a two-step process. In the first step, the aldehyde is reacted with the ketone in the presence of an acid catalyst to form a Schiff base. This intermediate is then reduced with sodium borohydride to yield DTHI. This synthesis method is relatively simple and can be easily scaled up for commercial production.
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-10-4-14-15(8-17(2,3)9-16(14)21)20(10)13-6-11(18)5-12(19)7-13/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHKYJCIZUGEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=CC(=C3)Cl)Cl)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2848299.png)
![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2848300.png)
![N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine](/img/structure/B2848303.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2848304.png)

![N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide](/img/structure/B2848307.png)
![ethyl 5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2848309.png)

![N-(2,6-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2848313.png)



![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2848318.png)